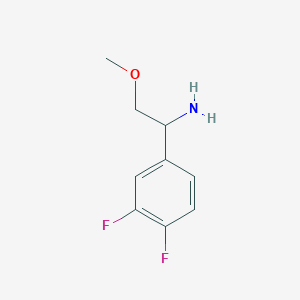

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

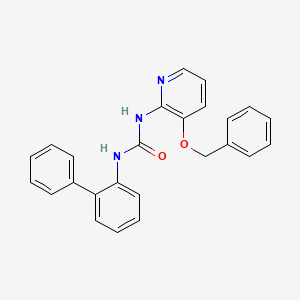

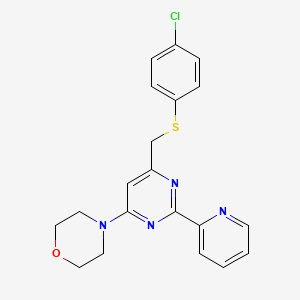

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine, also known as DF-MEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DF-MEO is a derivative of the phenethylamine class of compounds and has been synthesized using different methods.

Scientific Research Applications

Environmental Remediation

Amine-containing sorbents, such as those related to 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine, have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These compounds leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal, suggesting potential environmental remediation applications for similar amine-functionalized compounds (Ateia et al., 2019).

Advanced Material Synthesis

The synthesis and application of HMF (5-Hydroxymethylfurfural) from plant biomass, an area where amines play a critical role, indicate the relevance of amine-functionalized compounds in producing sustainable materials and fuels. Amines, including this compound, could potentially contribute to the development of polymers, functional materials, and alternative energy sources by serving as intermediates or catalysts (Chernyshev et al., 2017).

Catalysis and Organic Synthesis

Amine-functionalized metal-organic frameworks (MOFs) represent a significant area of interest, suggesting that this compound could play a role in catalysis and the synthesis of novel materials. These frameworks are particularly promising for CO2 capture and separation processes, highlighting the importance of amine functionalities in addressing environmental challenges (Lin et al., 2016).

Biomedical Applications

The unique properties of amine-functionalized materials also extend to biomedical applications, where they are explored for drug delivery systems, bioactive molecule immobilization, and cell colonization. These applications benefit from the interaction between amine groups and biological molecules, underscoring the potential biomedical relevance of this compound and its derivatives (Siow et al., 2006).

Mechanism of Action

Target of Action

The primary target of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that can lead to thrombotic events such as stroke and heart attack .

Mode of Action

This compound, also known as Ticagrelor, acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . This interaction prevents the binding of adenosine diphosphate (ADP) to the P2Y12 receptor, thereby inhibiting platelet activation and aggregation .

Biochemical Pathways

The compound’s action on the P2Y12 receptor affects the ADP-dependent activation pathway of platelets . By inhibiting this pathway, Ticagrelor prevents the formation of blood clots, reducing the risk of thrombotic events .

Pharmacokinetics

Ticagrelor is rapidly absorbed with a maximum plasma concentration at 1.5 hours . The major active metabolite, AR-C124910XX, is formed by O-deethylation . Exposure to AR-C124910XX is 29% of peak and 40% of overall exposure to Ticagrelor . In most subjects, radioactivity is undetectable in plasma after 20 hours and whole blood after 12 hours . The mean radioactivity recovery is 26.5% in urine and 57.8% in feces . Renal clearance of Ticagrelor and AR-C124910XX is of minor importance .

Result of Action

The inhibition of platelet aggregation by Ticagrelor reduces the risk of thrombotic events in patients with acute coronary syndrome or a history of myocardial infarction . This can prevent future myocardial infarction, stroke, and cardiovascular death .

Action Environment

The action, efficacy, and stability of Ticagrelor can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, genetic factors such as polymorphisms in the CYP3A4 enzyme, which metabolizes Ticagrelor, can influence its pharmacokinetics and pharmacodynamics

properties

IUPAC Name |

1-(3,4-difluorophenyl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXDXOIJHPACRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC(=C(C=C1)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B2943929.png)

![3-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenecarbohydrazide](/img/structure/B2943930.png)

![N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2943932.png)

![Ethyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2943933.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2943946.png)

![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2943950.png)